Home > Products > Screening Compounds P122394 > N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide - 2034466-91-4

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide

Catalog Number: EVT-2817764
CAS Number: 2034466-91-4
Molecular Formula: C17H15ClF3NO3
Molecular Weight: 373.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

AZD5363

  • Compound Description: AZD5363 (4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) is a potent Akt kinase inhibitor. It demonstrates promising anti-tumor activity, particularly in preclinical models of breast cancer. [] AZD5363 exhibits favorable drug metabolism and pharmacokinetic properties, making it suitable for oral administration. []

(S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

  • Compound Description: This compound represents a specific enantiomer of a pyrrolopyrimidine derivative. Research on this compound focuses heavily on identifying and characterizing its different crystalline forms, which is crucial for optimizing pharmaceutical formulations and ensuring consistent therapeutic efficacy. [, , , ]

N-((3-chlorophenyl)carbamothioyl)benzamide (T1) and N-((4-chlorophenyl)carbamothioyl)benzamide (T2)

  • Compound Description: T1 and T2 are thiourea derivatives investigated for their corrosion inhibition properties on mild steel in acidic environments. [] The position of the chlorine atom on the phenyl ring (meta in T1, para in T2) influences their inhibition efficiency, with T2 showing superior performance. []

1-(2-methylphenyl)-4-[(3-hydroxypropyl)amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline (AU-006)

  • Compound Description: AU-006 is an acylquinoline derivative exhibiting potent anti-ulcer activity. [] Its mechanism of action involves inhibiting gastric acid secretion, independent of nitric oxide production or mucus secretion. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative synthesized via a microwave-assisted reaction. [] The molecule exhibits specific structural features, including a planar pyrazolo[3,4-b]pyridine system and intermolecular hydrogen bonding. []

4-Chloro-N-(3-chlorophenyl)benzamide

  • Compound Description: This benzamide derivative is characterized by its crystal structure, which features intermolecular hydrogen bonding and Cl⋯Cl contacts. [, , ] Theoretical studies have confirmed its structural parameters. []

N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide

  • Compound Description: This compound is a potent C-C chemokine receptor 1 (CCR1) antagonist. [] It incorporates tritium in the benzamide moiety and the valine portion of the molecule. []

3-Chloro-N-(3-chlorophenyl)benzamide

  • Compound Description: This benzamide derivative has two independent molecules in its crystal structure, each exhibiting a different orientation of the N—H bond relative to the meta-chloro group. [] Intermolecular hydrogen bonds contribute to the formation of infinite chains within the crystal lattice. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

  • Compound Description: PSNCBAM-1 is an allosteric antagonist of the cannabinoid CB1 receptor. [, ] It exhibits hypophagic effects and alters CB1 receptor ligand-mediated modulation of neuronal excitability. [] Its actions are ligand-dependent, suggesting allosteric modulation. []

N-(4-Chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)

  • Compound Description: IMB-0523 demonstrates potent anti-HBV (Hepatitis B virus) activity, including against drug-resistant strains. [] It achieves this by increasing intracellular APOBEC3G levels. [] IMB-0523 also displays low acute toxicity and favorable pharmacokinetic properties. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: This compound is characterized by a specific configuration where the amide N—H and C=O bonds are anti to each other. [] The molecule forms a network of hydrogen bonds in its crystal structure. []

N-(3,5-Dichlorophenyl)benzamide

  • Compound Description: This benzamide derivative exhibits a trans conformation of the H—N—C=O unit. [] The molecule forms infinite chains through hydrogen bonding in its crystal structure. []

2-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-3(2H)-thione

  • Compound Description: This compound is a complex molecule containing a triazole ring and a chlorophenyl group. [] Its crystal structure is well-defined. []

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

  • Compound Description: This compound class represents a series of 1,3,5-oxadiazine derivatives. Their synthesis involves dehydrosulfurization reactions using reagents like dicyclohexylcarbodiimide (DCC) or iodine with triethylamine. []

4-chloro-N-(2-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)benzamide (4b)

  • Compound Description: 4b is a benzamide derivative that demonstrates potent anti-inflammatory and analgesic properties. [] It exhibits a 32-fold greater ability to access the central nervous system compared to celecoxib. []

N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives

  • Compound Description: This class of compounds comprises thiazole-containing benzamide derivatives that have demonstrated antimicrobial activity. [] The presence of electron-donating groups on the phenyl ring enhances their antimicrobial efficacy. []

1-{3-acetyl-2-(4-chlorophenyl)-6-hydroxy-4-[(2-hydroxypropyl)amino]-6-methylcyclohex-3-en-1-yl}ethanone

  • Compound Description: This compound is characterized by a cyclohexene ring with a specific conformation and an intramolecular hydrogen bond. [] The crystal structure reveals a three-dimensional supramolecular architecture formed through various intermolecular interactions. []

N-(4-Chlorophenyl)benzamide

  • Compound Description: This compound, a simple benzamide derivative, serves as a reference point for comparing structural features with other benzamides. [] Its crystal structure highlights intermolecular hydrogen bonds leading to chain formation. []

N-(4-Chlorophenyl)-4-methoxy-3-(propanamido)benzamide cyclohexane hemisolvate

  • Compound Description: This benzamide derivative forms crystals containing cyclohexane solvent molecules. [] The crystal structure reveals a network of hydrogen bonds. []

(1S,2S,3S)-N-(2-(4-Chlorophenyl)-1-{N-[2-methyl-1-(N-methylcarbamoyl)propyl]carbamoyl}-3-phenylcyclopropyl)benzamide

  • Compound Description: This compound serves as a conformationally restricted model for studying dipeptides. [] It exhibits a specific stereochemistry and participates in intermolecular hydrogen bonding. []

2,6-Dichloro-N-(4-chlorophenyl)benzamide

  • Compound Description: This benzamide derivative is characterized by a specific dihedral angle between its benzene rings. [] The molecule forms chains in its crystal structure through N—H⋯O hydrogen bonds. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30) and 4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

  • Compound Description: M30 and M27 are metabolites of the B-cell lymphoma-2 (Bcl-2) inhibitor Venetoclax. [] M27 is considered a disproportionate human metabolite, primarily formed by CYP3A4. []

N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide

  • Compound Description: This compound demonstrates high affinity and selectivity for the dopamine D4 receptor. [, ] Modifications to the amide bond or alkyl chain decrease its dopamine D4 receptor affinity. []

N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p) and 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i)

  • Compound Description: These compounds are 1,2,4-oxadiazole derivatives that exhibit promising nematocidal activity against Bursaphelenchus xylophilus. [] They demonstrate efficacy superior to the commercial nematicide Tioxazafen. []

N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (5b)

  • Compound Description: This imidazolidinone derivative exhibits notable antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. []
  • Compound Description: These compounds are allosteric modulators of the cannabinoid CB1 receptor. [] They increase the binding affinity of CB1 agonists but act as insurmountable antagonists of receptor function. []
  • Compound Description: These phenylpyrimidine derivatives demonstrated potent radiosensitizing effects on human lung cancer cells. [] They act by inducing cell cycle arrest and enhancing the cytotoxic effects of radiation. []

Properties

CAS Number

2034466-91-4

Product Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide

Molecular Formula

C17H15ClF3NO3

Molecular Weight

373.76

InChI

InChI=1S/C17H15ClF3NO3/c18-13-3-1-2-12(10-13)15(23)8-9-22-16(24)11-4-6-14(7-5-11)25-17(19,20)21/h1-7,10,15,23H,8-9H2,(H,22,24)

InChI Key

GZVWOZWCGYJMIW-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.